![molecular formula C23H25N3O4 B2577343 1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775502-84-5](/img/structure/B2577343.png)
1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as 3,5-Dimethoxybenzoyl-4-piperidin-1-ylmethyl-3-phenyl-1,2,4-oxadiazole, is a synthetic organic compound with a wide range of applications in the pharmaceutical and chemical industries. Its unique structure allows it to act as a building block for a variety of compounds, making it a versatile and useful molecule. In addition, its unique properties make it an attractive target for scientific research and development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Researchers have synthesized a variety of compounds containing the 1,3,4-oxadiazole and piperidine motifs due to their notable biological activities. These compounds are synthesized through reactions involving primary aromatic amines or 1-substituted piperazines with specific precursors under controlled conditions. The structures of these compounds are elucidated using modern spectroscopic techniques, providing detailed insights into their chemical characteristics (L. H. Al-Wahaibi et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Derivatives of 1,3,4-oxadiazole have been evaluated for their in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives exhibit broad-spectrum antibacterial activities, and others have shown potent activity against tested Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds has been assessed against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. Certain compounds demonstrate optimum anti-proliferative activity, highlighting their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).
Antifungal and Antibacterial Activities
Another study focused on synthesizing novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles evaluated their in vitro antifungal activities. Structure-activity relationships were developed by comparing their minimum inhibitory concentrations (MIC) with miconazole and fluconazole, indicating some compounds exhibit comparable or superior antifungal activity against various strains (J. Sangshetti & D. Shinde, 2011).
Potential for Antileukemic Activity
A series of novel derivatives has been synthesized and characterized, with some showing good antiproliferative activity against human leukemic cell lines. This suggests a potential application in the development of antileukemic therapies. Compounds with specific electronic properties, such as an electron-withdrawing halogen substituent, demonstrated excellent in vitro potency, underscoring the importance of structural features in medicinal chemistry (K. Vinaya et al., 2012).
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-13-18(14-20(15-19)29-2)23(27)26-10-8-16(9-11-26)12-21-24-22(25-30-21)17-6-4-3-5-7-17/h3-7,13-16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHKLWYHBFHRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)
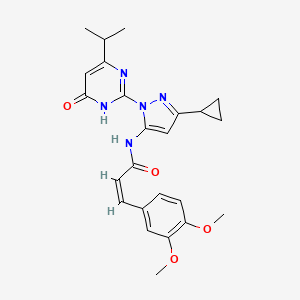

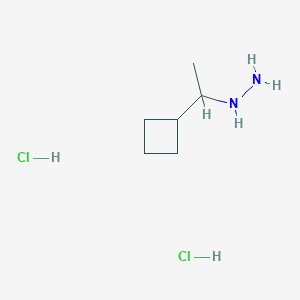

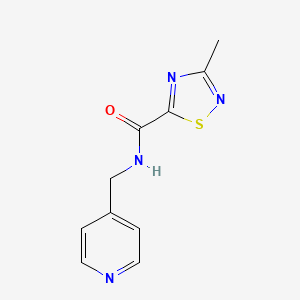
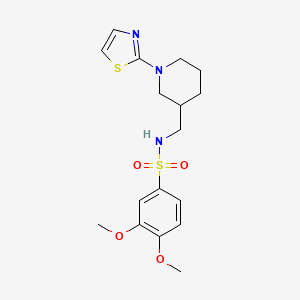
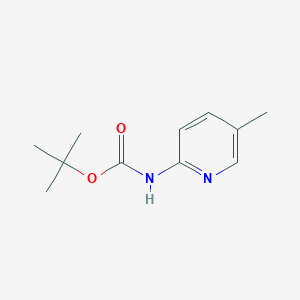
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

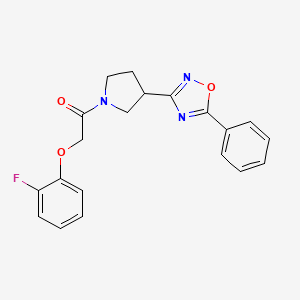
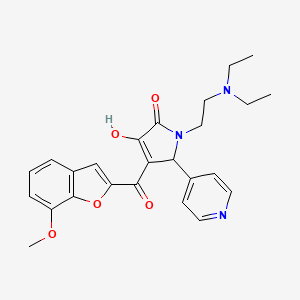
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)